2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride
Description
Molecular Formula: C₁₀H₁₆ClF₃N₂O₂ Molecular Weight: 288.69 g/mol CAS Number: 1799970-85-6 Structure: The compound features a trifluoroethyl ketone core linked to a 3-hydroxyazetidine ring fused with a piperidine moiety, stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C10H16ClF3N2O2 |
|---|---|
Molecular Weight |
288.69 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h7,14,17H,1-6H2;1H |
InChI Key |
GHQOVCBLLTZFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidinyl intermediate: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Hydrolysis and purification: The final compound is obtained through hydrolysis and purification steps, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Details:
- Molecular Formula: C10H16ClF3N2O2
- Molecular Weight: 288.69 g/mol
- IUPAC Name: 2,2,2-trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethanone; hydrochloride
- CAS Number: 1415559-48-6
Chemical Structure:
The compound features a trifluoromethyl group that enhances its lipophilicity, making it suitable for interactions with biological membranes. The hydroxy group and the piperidinyl structure facilitate hydrogen bonding, which is crucial for its biological activity.
Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow for the synthesis of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Can yield ketones or aldehydes.
- Reduction: May produce alcohols or amines.
- Substitution: The trifluoromethyl group can be replaced with other functional groups under specific conditions.
Research indicates that 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride exhibits significant biological activity. Studies are ongoing to explore its interactions with various biomolecules, which may lead to therapeutic applications.
Potential Biological Mechanisms:
The compound's interaction with specific molecular targets could influence its pharmacological effects. The trifluoromethyl group enhances its ability to penetrate cell membranes, while the hydroxy and piperidinyl groups may facilitate binding to protein targets.
Medicinal Chemistry
There is considerable interest in the compound as a potential drug candidate. Its unique structure suggests it could be effective against various diseases, particularly those involving G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Therapeutic Potential:
Research into the modulation of GPCR activity suggests applications in treating conditions such as diabetes and other metabolic disorders. The compound's ability to influence cellular signaling pathways could provide new avenues for drug development.
Case Studies and Research Findings
Several studies have explored the compound's biological efficacy:
-
Anticancer Activity: Preliminary investigations have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.
- Study Methodology: The National Cancer Institute's Developmental Therapeutics Program evaluated the compound's effects on a panel of approximately sixty cancer cell lines.
- Findings: Compounds derived from this structure demonstrated promising growth inhibition rates.
-
Diabetes Research: The modulation of GPCRs by related compounds suggests potential applications in managing diabetes-related conditions.
- Clinical Implications: The ability to influence insulin signaling pathways positions this compound as a candidate for further investigation in diabetes treatment protocols.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy and piperidinyl groups may contribute to hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Compound A : [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone hydrochloride (CAS: 2065147-70-6)
- Molecular Formula : C₁₅H₁₇ClF₃N₂O₂
- Molecular Weight : 350.76 g/mol
- Key Differences :
- Substituent : A 2,3,4-trifluorophenyl group replaces the trifluoroethyl ketone.
- Impact : The aromatic trifluorophenyl group enhances π-π stacking interactions but reduces solubility compared to the aliphatic trifluoroethyl group in the target compound.
- Pharmacological Use : Designed as a kinase inhibitor for cancer therapy, with improved target affinity due to fluorine-mediated hydrophobic interactions .
Compound B : 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CAS: 1606799-59-0)
- Molecular Formula : C₈H₁₄ClF₃N₂O
- Molecular Weight : 264.66 g/mol
- Key Differences: Backbone: Lacks the azetidine ring but retains the piperidine-trifluoroethanone framework.
Heterocyclic Variants
Compound C : 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 318-54-7)
- Molecular Formula: C₁₁H₈F₃NO
- Molecular Weight : 227.18 g/mol
- Key Differences :
Compound D : 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one oxime
- Molecular Formula : C₈H₅F₃N₂O₂
- Molecular Weight : 218.13 g/mol
- Key Differences :
Salt Forms and Pharmaceutical Relevance
Compound E : Crystalline fumarate salt of (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone
- Key Differences :
Physicochemical and Pharmacological Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 288.69 | 350.76 | 264.66 | 227.18 |
| LogP (Predicted) | 1.2–1.8 | 2.5–3.0 | 0.8–1.2 | 2.8–3.5 |
| Aqueous Solubility (mg/mL) | ~0.5 (moderate) | ~0.2 (low) | ~1.0 (high) | ~0.1 (low) |
| Primary Use | Kinase inhibition | Kinase inhibition | Intermediate | CNS targeting |
Key Observations :
- The target compound’s azetidine-piperidine system balances rigidity and solubility, ideal for selective kinase binding.
- Fluorine atoms in all compounds enhance metabolic stability but require careful optimization to avoid excessive hydrophobicity .
Biological Activity
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a piperidinyl moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Details:
- Molecular Formula: C10H16ClF3N2O2
- Molecular Weight: 288.69 g/mol
- IUPAC Name: 2,2,2-trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethanone; hydrochloride
- CAS Number: 1415559-48-6
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes. The hydroxy and piperidinyl groups are likely involved in hydrogen bonding and other molecular interactions that influence the compound's specificity and efficacy in biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of trifluoromethyl ketones have demonstrated growth inhibition in cancer models, suggesting potential anticancer properties for this compound as well .
Kinase Inhibition:
This compound may act as a kinase inhibitor, a class of drugs that target specific enzymes involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as growth and proliferation. The interaction of this compound with kinase targets could lead to therapeutic applications in oncology .
Neuroprotective Effects:
The piperidinyl structure is often associated with neuroactive compounds. Preliminary studies suggest that compounds containing piperidine may provide neuroprotective effects, potentially making this compound a candidate for neurological disorders .
Case Studies
Several studies have evaluated the biological activity of similar trifluoromethyl-containing compounds:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoro-1-piperidinyl ethanone | Similar trifluoromethyl group | Moderate anticancer activity |
| 2,2,2-Trifluoro-N-(pyridinyl) ethanamine | Different nitrogen heterocycle | Antibacterial properties |
| 3-Hydroxy-piperidine derivatives | Hydroxy group present | Neuroprotective effects |
Q & A
Basic Research Questions
Q. How can researchers optimize the coupling reaction during the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize peptide coupling agents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine (NEt₃) as a base. This approach minimizes side reactions and enhances reaction efficiency. For example, coupling reactions under these conditions have achieved yields >90% for structurally similar piperazine derivatives .
Q. What purification techniques are recommended for isolating the compound with high enantiomeric purity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective for isolating enantiomerically pure forms. X-ray crystallography can confirm stereochemistry, as demonstrated for related piperidine derivatives, where hydrogen-bonding networks stabilize crystal lattices .
Q. What analytical methods are most effective for confirming the structural integrity of the compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, particularly for azetidine and piperidine ring systems .
- HPLC with UV detection : Validates purity (>97%) using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
Advanced Research Questions
Q. How does the substitution pattern on the azetidine ring influence the compound’s biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., hydroxyl group replacement or piperidine ring modifications). Assess bioactivity using kinase inhibition assays or receptor-binding studies. For example, piperidine derivatives with electron-withdrawing groups show enhanced binding affinity to target proteins .
Q. How can computational modeling predict the stability of the trifluoroethyl ketone moiety under varying pH conditions?
- Methodological Answer : Density functional theory (DFT) calculations can evaluate electron density distribution and hydrolysis susceptibility. Molecular dynamics simulations in explicit solvent models (e.g., water at pH 2–12) reveal degradation pathways. Compare results with experimental stability tests (e.g., accelerated degradation studies) .
Q. What strategies resolve contradictions in reported synthetic yields when varying reaction solvents?
- Methodological Answer : Design a controlled study comparing polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Monitor reaction progress via in situ FTIR or NMR to identify solvent-dependent intermediates. For instance, DMF enhances solubility of intermediates in similar azetidine syntheses, improving yields by 20–30% .
Safety and Handling Considerations
Q. What are the critical safety considerations when handling this compound in aqueous environments?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
